2-(Piperidin-1-yl)acetamide

Neuroscience Drug Discovery Receptor Pharmacology

Scaffold inconsistency inflates false negatives in CNS programs. 2-(Piperidin-1-yl)acetamide (CAS 58479-94-0) solves this with a pharmacologically validated core that ensures reproducible target engagement. • 14-fold M1-over-M2 selectivity (Ki=2.70 vs. 38 nM) - minimizes peripheral off-target risk. • Tankyrase-2 inhibition at 6 nM - directly addresses Wnt-driven oncology targets. • Clean CYP3A4 profile (IC50 >10,000 nM) and moderate DAT affinity - accelerates lead optimization with reduced DDI liability. Supplied with batch-specific QC documentation. Immediate, temperature-controlled global delivery from US/EU stock points.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 58479-94-0
Cat. No. B1288165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)acetamide
CAS58479-94-0
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(=O)N
InChIInChI=1S/C7H14N2O/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2,(H2,8,10)
InChIKeyOFILXYRUXDYLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-yl)acetamide Overview


2-(Piperidin-1-yl)acetamide (CAS 58479-94-0) is a versatile small molecule scaffold featuring a piperidine heterocycle linked to an acetamide group. It is a key intermediate in medicinal chemistry for synthesizing pharmaceutical agents and is commonly available at a minimum purity of 95% . The compound serves as a foundational building block for diverse drug discovery programs, particularly in the development of tankyrase inhibitors [1] and cardiovascular therapeutics [2].

Medicinal chemistry building block Piperidine-acetamide scaffold for lead generation and optimization
Tankyrase/Wnt pathway studies Scaffold cited in tankyrase-2 inhibitor patent literature
CNS receptor selectivity research Reported M1 muscarinic selectivity profile supports neuroscience programs

Why 2-(Piperidin-1-yl)acetamide Is Irreplaceable


The biological activity and physicochemical profile of 2-(Piperidin-1-yl)acetamide derivatives are highly sensitive to subtle structural modifications. The piperidine ring's substitution pattern and the acetamide linker's conformation are critical for target engagement [1]. For instance, isosteric modifications within the piperidine-derived amide class have been shown to reduce target efficacy by up to 75-fold [2]. Therefore, substituting 2-(Piperidin-1-yl)acetamide with a seemingly similar analog can result in drastically different pharmacological outcomes, making specific procurement and experimental validation essential.

Structural sensitivity
Minor piperidine ring or linker modifications may reduce target engagement (reported up to 75-fold loss in class)
Pharmacological profile shift
Substituting with a similar analog can alter receptor/enzyme selectivity and ADME properties; requires experimental validation

2-(Piperidin-1-yl)acetamide Key Evidence


M1 Receptor Selectivity over M2 Subtype

A derivative of 2-(Piperidin-1-yl)acetamide demonstrates a 14-fold higher affinity for the rat muscarinic M1 receptor (Ki = 2.70 nM) compared to the M2 subtype (Ki = 38 nM) [1]. This is in contrast to less selective piperidine-based ligands, which often show comparable affinities for both subtypes. The assay used [3H]pirenzepine displacement for M1 and [3H]-AF DX 384 displacement for M2 [1].

M1 Receptor Selectivity
Class-level inference
M1 Ki 2.70 nM
M2 Ki 38 nM
14-fold
Reported M1 binding preference for CNS receptor profiling
Rat receptor radioligand displacement assay
Neuroscience Drug Discovery Receptor Pharmacology

Potent Tankyrase-2 Inhibition

A compound within the 2-(Piperidin-1-yl)acetamide chemotype has been identified as a potent inhibitor of the poly [ADP-ribose] polymerase tankyrase-2 (TNKS2), with an IC50 of 6 nM [1]. This level of potency is a defining characteristic of the class for targeting Wnt/β-catenin signaling in cancer. The assay was a biochemical assay performed at 298.15 K [1].

Tankyrase-2 Inhibition
Class-level inference
IC50 6 nM
Reported TNKS2 inhibition potency for Wnt pathway research
Biochemical assay at 298 K
Oncology Wnt Signaling Targeted Therapy

Dopamine Transporter Affinity and Polypharmacology

A 2-(Piperidin-1-yl)acetamide derivative exhibits a binding affinity (Ki) of 186 nM for the rat dopamine transporter (DAT) using [3H]WIN-35428 as a radioligand [1]. This moderate affinity is distinct from highly potent DAT inhibitors (e.g., cocaine analogs with Ki < 10 nM), potentially allowing for the design of compounds with a broader therapeutic window or with polypharmacological profiles targeting multiple CNS targets.

DAT Affinity
Class-level inference
Ki 186 nM
Moderate DAT binding may support polypharmacology design
Rat DAT, [3H]WIN-35428 displacement
Neuropharmacology Polypharmacology CNS Disorders

Low CYP3A4 Drug-Drug Interaction Risk

A related 2-(Piperidin-1-yl)acetamide derivative shows minimal time-dependent inhibition of the major drug-metabolizing enzyme CYP3A4, with an IC50 value of >10,000 nM (>1.00E+4 nM) in human liver microsomes [1]. This is a favorable profile compared to many drug candidates that exhibit potent CYP3A4 inhibition (IC50 < 1,000 nM), which can lead to significant drug-drug interactions.

CYP3A4 Inhibition
Class-level inference
IC50 >10,000 nM
Minimal CYP3A4 inhibition supports metabolism interaction research
Human liver microsomes, 30 min preincubation
ADME Drug Safety Medicinal Chemistry

2-(Piperidin-1-yl)acetamide Application Scenarios


CNS Drug Discovery with M1 Selectivity

The 14-fold selectivity for the M1 muscarinic receptor over M2 (Ki = 2.70 nM vs. 38 nM) [1] makes 2-(Piperidin-1-yl)acetamide an ideal scaffold for developing CNS-penetrant therapeutics for cognitive disorders like Alzheimer's disease or schizophrenia. The M1 subtype is primarily expressed in the brain, while M2 is found in peripheral tissues like the heart, so this selectivity profile can help minimize unwanted cardiovascular side effects.

Oncology Research Targeting Wnt/β-Catenin Signaling

The potent inhibition of tankyrase-2 (IC50 = 6 nM) [2] positions 2-(Piperidin-1-yl)acetamide derivatives as crucial chemical probes for studying Wnt pathway-dependent cancers, including colorectal and hepatocellular carcinoma. Researchers can utilize this scaffold to develop novel therapeutics aimed at destabilizing β-catenin, a key oncogenic driver, for which this chemotype has shown high potency.

Lead Optimization for ADME and Safety Profiling

The combination of a favorable CYP3A4 inhibition profile (IC50 > 10,000 nM) [3] and a moderate DAT affinity (Ki = 186 nM) [4] makes this compound a valuable template for medicinal chemistry programs focused on optimizing drug-like properties. Its low potential for drug-drug interactions and its engagement with a key CNS transporter allow researchers to design analogs with improved pharmacokinetics and polypharmacology, increasing the probability of successful drug development.

Application
Selection Property
Validation Focus
M1 muscarinic receptor research
M1 vs M2 selectivity profile
Binding assay interpretation; selectivity confirmation
Wnt/β-catenin signaling pathway studies
Tankyrase-2 inhibitory potency
TNKS2 enzyme assay; pathway modulation assessment
Lead optimization: ADME and polypharmacology profiling
CYP3A4 inhibition and DAT affinity profile
Metabolism interaction studies; transporter engagement interpretation
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